molecular formula C8H12ClNO2 B1586865 O-(2-Methoxybenzyl)hydroxylamine hydrochloride CAS No. 317821-72-0

O-(2-Methoxybenzyl)hydroxylamine hydrochloride

Cat. No.: B1586865
CAS No.: 317821-72-0
M. Wt: 189.64 g/mol
InChI Key: WOUQSIDPRTVKBJ-UHFFFAOYSA-M
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Description

O-(2-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2. It is a white crystalline powder that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of O-(2-Methoxybenzyl)hydroxylamine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This oxime is then reduced to the aminooxy compound, which is subsequently converted to its hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

O-(2-Methoxybenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

O-(2-Methoxybenzyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential as an inhibitor of enzymes and as a probe for studying biochemical pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of histidine decarboxylase.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of O-(2-Methoxybenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. For example, it acts as an efficient inhibitor of mammalian histidine decarboxylase by forming a complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing the decarboxylation of histidine to histamine, thereby reducing histamine levels .

Comparison with Similar Compounds

O-(2-Methoxybenzyl)hydroxylamine hydrochloride can be compared with other aminooxy compounds such as 1-aminooxy-3-aminopropane and 1-aminooxy-2-aminoethane. These compounds share similar functional groups but differ in their molecular structures and reactivity. The unique structure of this compound, with its methoxybenzene ring, provides distinct chemical properties and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(2-methoxyphenyl)methoxyazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12NO2.ClH/c1-10-8-5-3-2-4-7(8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUQSIDPRTVKBJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CO[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376985
Record name [(2-Methoxyphenyl)methoxy]ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317821-72-0
Record name [(2-Methoxyphenyl)methoxy]ammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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